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Compound of Interest

Compound Name: YHO-13177

Cat. No.: B1682355 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacokinetics and

pharmacodynamics of YHO-13177, a potent and specific inhibitor of the Breast Cancer

Resistance Protein (BCRP/ABCG2). The information presented herein is compiled from key

preclinical studies and is intended to serve as a comprehensive resource for researchers in the

fields of oncology and drug development.

Introduction
YHO-13177 is a novel acrylonitrile derivative that has demonstrated significant potential in

overcoming multidrug resistance (MDR) in cancer cells.[1][2][3] MDR, a major obstacle in

cancer chemotherapy, is often mediated by the overexpression of ATP-binding cassette (ABC)

transporters, such as BCRP. BCRP actively effluxes a wide range of chemotherapeutic agents

from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.

YHO-13177 and its water-soluble prodrug, YHO-13351, have been shown to effectively reverse

BCRP-mediated drug resistance both in vitro and in vivo.[1][2][3][4]

Pharmacokinetics in Preclinical Models
Due to its low water solubility, preclinical in vivo studies have primarily utilized YHO-13351, a

water-soluble diethylaminoacetate prodrug that is rapidly converted to YHO-13177 in mice.[4]
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Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of YHO-13177 following

the administration of its prodrug, YHO-13351, in mice.

Parameter
Intravenous (i.v.)
Administration

Oral (p.o.) Administration

Prodrug Administered YHO-13351 YHO-13351

Dose of Prodrug 31 mg/kg 117 mg/kg

Active Compound YHO-13177 YHO-13177

Cmax of YHO-13177 19.7 µmol/L 27.3 µmol/L

Time to Cmax (Tmax) Not explicitly stated Not explicitly stated

Area Under the Curve (AUC) Not explicitly stated Not explicitly stated

Half-life (t1/2) Not explicitly stated Not explicitly stated

Bioavailability - 86.5%

Sustained Concentration
> 1.0 µmol/L maintained for at

least 8 hours in plasma[4]

> 1.0 µmol/L maintained for at

least 8 hours in plasma[4]

Data sourced from studies in mice.[4]

Pharmacodynamics in Preclinical Models
The pharmacodynamic effects of YHO-13177 are centered on its ability to inhibit BCRP, leading

to the potentiation of the cytotoxic effects of various anticancer drugs.

In Vitro Reversal of BCRP-Mediated Drug Resistance
YHO-13177 has been shown to reverse resistance to BCRP substrate drugs in a

concentration-dependent manner in various cancer cell lines.
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Cell Line Resistant to
Chemotherape
utic Agent

YHO-13177
Concentration

Effect

HCT116/BCRP

SN-38,

Topotecan,

Mitoxantrone

SN-38,

Topotecan,

Mitoxantrone

0.01 to 1 µmol/L
Reversal of

resistance[4]

A549/SN4

SN-38,

Topotecan,

Mitoxantrone

SN-38,

Topotecan,

Mitoxantrone

0.01 to 1 µmol/L
Reversal of

resistance[4]

RPMI-8226, NCI-

H23, NCI-H460,

AsPC-1

Intrinsically

express BCRP
SN-38 Not specified

Enhanced

cytotoxicity[1]

In Vivo Antitumor Efficacy
Coadministration of the prodrug YHO-13351 with the chemotherapeutic agent irinotecan (of

which SN-38 is the active metabolite) demonstrated significant antitumor effects in mouse

models.

Animal Model Cancer Type Treatment Outcome

P388/BCRP ascites

tumor model
Murine Leukemia

Irinotecan + YHO-

13351

Significantly increased

survival time[1][4]

HCT116/BCRP

xenograft model
Human Colon Cancer

Irinotecan + YHO-

13351

Significantly

suppressed tumor

growth[1][4]

Experimental Protocols
In Vivo Pharmacokinetic Study
Objective: To determine the plasma concentrations of YHO-13177 after intravenous and oral

administration of its prodrug, YHO-13351.

Animal Model: Mice.
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Protocol:

A single dose of YHO-13351 (31 mg/kg for i.v. and 117 mg/kg for p.o.) is administered to

mice.[4]

Blood samples are collected at various time points post-administration.

Plasma is separated by centrifugation.

The concentrations of YHO-13177 and YHO-13351 in the plasma are determined using a

validated analytical method (e.g., LC-MS/MS).

Pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) are calculated from the plasma

concentration-time data.

Intracellular Drug Accumulation Assay
Objective: To assess the effect of YHO-13177 on the intracellular accumulation of a BCRP

substrate.

Cell Lines: BCRP-overexpressing cells (e.g., HCT116/BCRP, A549/SN4) and their parental

counterparts.

Protocol:

Cells are seeded in appropriate culture plates and allowed to adhere overnight.

Cells are pre-incubated with various concentrations of YHO-13177 (e.g., 0.1 to 10 µmol/L)

for a specified time (e.g., 30 minutes).[4]

A fluorescent BCRP substrate, such as Hoechst 33342, is added to the culture medium and

incubated for a defined period.[4]

Cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular

substrate.

The intracellular fluorescence is measured using a flow cytometer or a fluorescence

microscope.
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An increase in intracellular fluorescence in the presence of YHO-13177 indicates inhibition of

BCRP-mediated efflux.

Western Blotting for BCRP Expression
Objective: To determine the effect of YHO-13177 on the protein expression levels of BCRP.

Cell Lines: BCRP-overexpressing cells (e.g., HCT116/BCRP, A549/SN4).

Protocol:

Cells are treated with YHO-13177 (e.g., 0.01 to 1 µmol/L) for a specified duration (e.g., 96

hours).[4]

Total cell lysates are prepared using a suitable lysis buffer.

Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA

assay).

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF

membrane.

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent

non-specific antibody binding.

The membrane is incubated with a primary antibody specific for BCRP, followed by

incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection

system.

The band intensities are quantified using densitometry software, with a loading control (e.g.,

β-actin or GAPDH) used for normalization.

Mechanism of Action and Signaling Pathways
YHO-13177 exerts its effects through a dual mechanism of action. Primarily, it acts as a direct

competitive inhibitor of the BCRP transporter, preventing the efflux of chemotherapeutic drugs.
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Secondly, it has been observed to decrease the expression of BCRP protein, likely through a

post-transcriptional mechanism, as it does not appear to affect BCRP mRNA levels.[4]
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Caption: Direct inhibition of the BCRP transporter by YHO-13177.
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Caption: Post-transcriptional downregulation of BCRP protein by YHO-13177.
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Caption: Overview of preclinical experimental workflow for YHO-13177.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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